Methyl 2-(p-tolylamino)benzoate
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Overview
Description
Methyl 2-(p-tolylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a p-tolylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(p-tolylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with p-toluidine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl 2-aminobenzoate+p-toluidine→Methyl 2-(p-tolylamino)benzoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(p-tolylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Methyl 2-(p-tolylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(p-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(p-tolylamino)benzoate.
p-Toluidine: Another precursor used in the synthesis.
Benzoic Acid Derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(p-tolylamino)benzoate, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article compiles findings from diverse sources, including synthesis methods, biological evaluations, and specific case studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
This compound is an aromatic amine derivative with the molecular formula C16H17NO2. The synthesis typically involves the reaction of p-toluidine with benzoic acid derivatives, often utilizing coupling reactions under controlled conditions to ensure high yields and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. For instance, a related compound demonstrated a 61.36% anti-inflammatory response in a carrageenan-induced edema model .
- Enzyme Inhibition : this compound and its analogs have been evaluated for their ability to inhibit serine proteases such as human leukocyte elastase (HLE) and cathepsin G. These enzymes play roles in various physiological processes, including inflammation and tissue remodeling. Specific derivatives have shown competitive inhibition with IC50 values in the low micromolar range .
- Antimicrobial Properties : Preliminary studies suggest that compounds containing the p-tolylamino group may possess antimicrobial activity, although further investigation is necessary to elucidate the mechanisms involved.
Case Studies
- Inhibition of COX-2 : A study assessed several acetanilide derivatives for their COX inhibition capabilities. Among these, this compound derivatives exhibited promising results, indicating potential as anti-inflammatory agents .
- Serine Protease Inhibition : Research on related benzothiazine compounds indicated that modifications to the structure could enhance inhibitory effects against HLE. The presence of the p-tolylamino moiety was linked to improved binding affinity and selectivity towards these enzymes .
Data Tables
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 3.3 | HLE Inhibition |
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | Structure | - | Anti-inflammatory (61.36%) |
6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one | Structure | - | Monoacylglycerol lipase inhibition |
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-(4-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18-2/h3-10,16H,1-2H3 |
InChI Key |
ZOMPXSOAWQYBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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